17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Overview
Description
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha is a derivative of 17-phenyl trinor prostaglandin F2α. It has been approved for the treatment of glaucoma . This compound retains good potency and shows a significantly reduced incidence of local irritant side effects .
Synthesis Analysis
The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha involves the hydrogenation of the 13,14-double bond in 17-phenyl trinor prostaglandin F2α .Molecular Structure Analysis
The molecular structure of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha includes an aromatic ring reminiscent of the trifluoromethyl-phenoxy ring of travoprost .Physical And Chemical Properties Analysis
The molecular weight of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha is 458.5, and its molecular formula is C24H33O5F3 .Scientific Research Applications
Reduction of Local Irritant Side Effects
The 13,14-double bond in this compound has been hydrogenated, which retains relatively good potency but shows a significantly reduced incidence of local irritant side effects . This makes it a more tolerable option for patients.
Potent and Selective Agonist of the FP Receptor
This compound is anticipated to be a potent and selective agonist of the FP receptor . FP receptors are a type of prostaglandin receptor, and agonists of these receptors can have various therapeutic effects.
Potential Applications in Luteolysis
As an FP receptor agonist, this compound may have potential applications in luteolysis . Luteolysis is the process of corpus luteum regression, which is a crucial part of the menstrual cycle.
Lipid Biochemistry Research
This compound is a lipid and can be used in lipid biochemistry research . Lipids play essential roles in biological processes, and this compound can be used to study these roles.
Neuroscience Research
Given its potential effects on FP receptors, this compound could also be used in neuroscience research . Prostaglandins and their receptors are known to be involved in various neurological processes.
Mechanism of Action
Target of Action
The primary target of 17-Trifluoromethylphenyl-13,14-dihydro Trinor Prostaglandin F2alpha is the FP receptor . This receptor is involved in the regulation of intraocular pressure and is a key player in the treatment of glaucoma .
Mode of Action
The compound acts as an agonist at the FP receptor . It binds to the receptor and triggers a response, leading to smooth muscle contraction and potent luteolytic activity . The interaction with the FP receptor is similar to that of the free acid of latanoprost .
Biochemical Pathways
The compound is part of the Cyclooxygenase Pathway . This pathway is involved in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation and vascular homeostasis.
Pharmacokinetics
It is known that the compound is a derivative of latanoprost, a drug that is well absorbed through the cornea and is primarily metabolized in the liver .
Result of Action
The compound has been shown to have ocular hypotensive effects , making it useful in the treatment of glaucoma . It reduces intraocular pressure by increasing the outflow of aqueous humor, the fluid inside the eye .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,14,18-22,28-30H,2,4,8-13,15H2,(H,31,32)/b3-1-/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAGMUSEFHEEBF-XPRPYWGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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